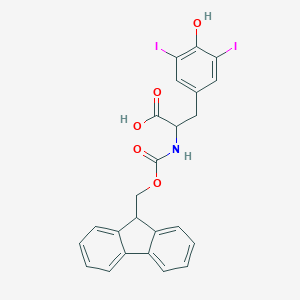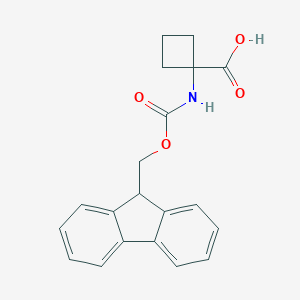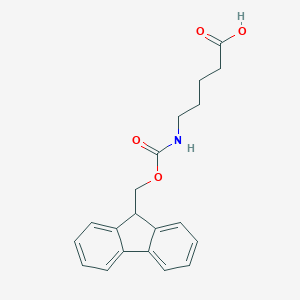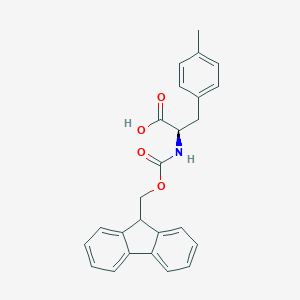
Fmoc-Tyr(3,5-I2)-OH
Vue d'ensemble
Description
Fmoc-Tyr(3,5-I2)-OH, also known as Fmoc-3,5-diiodo-L-tyrosine, is a tyrosine derivative . Its IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . The molecular weight of Fmoc-Tyr(3,5-I2)-OH is 655.23 .
Molecular Structure Analysis
The molecular formula of Fmoc-Tyr(3,5-I2)-OH is C24H19I2NO5 . The InChI code is 1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .Physical And Chemical Properties Analysis
Fmoc-Tyr(3,5-I2)-OH is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Phosphopeptides : Fmoc-Tyr(PO3H2)-OH has been used for the synthesis of Tyr(P)-peptides. However, recent advances have shifted preference towards derivatives like Fmoc-Tyr(PO3 tBu2)-OH and Fmoc-Tyr-(PO3 Dmpse2)-OH due to their ease of incorporation, reliability, and efficiency in peptide synthesis, including the ability to generate complex multiphosphorylated peptide sequences (Perich, 1997).
Solid-Phase Synthesis of Tyr(P)-Containing Peptides : The use of t-butyl phosphate protection, as seen in Fmoc-Tyr(PO3tBu2)-OH, has been demonstrated to be a simple and effective method for synthesizing Tyr(P)-containing peptides. This approach overcomes challenges associated with other derivatives (Perich & Reynolds, 2009).
Alternative Phosphate Protecting Groups : Research into N,N′-Dialkyldiamide-type phosphate protecting groups for Fmoc synthesis of phosphotyrosine-containing peptides has been conducted, exploring stable crystal derivatives and their stability and cleavage properties in peptide synthesis (Ueki et al., 1996).
Preparation of O-Phosphotyrosine-Containing Peptides : Studies have established that with advancements in solid-phase synthesis techniques and alternative phosphate-protecting groups, the synthesis of large and complex Tyr(P)-containing peptides has become routine (Perich, 1991).
Synthesis of Specific Peptide Sequences : The use of Fmoc-Tyr(PO3Me2)-OH in Fmoc-polyamide procedure for the incorporation of O-phosphotyrosine into synthetic peptides has been described, with applications in creating model peptide sequences (Kitas et al., 1989).
Synthesis and Characterization of Branched Phosphopeptides : The solid-phase synthesis of branched peptides using Fmoc chemistry, including the use of Fmoc-O-phospho-l-tyrosine, has been explored for creating peptides with higher specificity and affinity for certain protein domains (Xu et al., 2004).
Conformational Analysis of Phosphotyrosine-Containing Peptides : Research into the conformational properties of O-phosphotyrosine-containing peptides has revealed changes in helicity and secondary structural elements following tyrosine O-phosphorylation (Wade et al., 1995).
Hydrogel Formation and Graphene Incorporation : Studies on the formation of supramolecular hydrogels using Fmoc-protected synthetic dipeptides, including Fmoc-Tyr-Asp-OH, have led to the development of hybrid hydrogels incorporating reduced graphene oxide (Adhikari & Banerjee, 2011).
Enzymatic Synthesis of Peptides : The enzymatic synthesis of cholecystokinin-octapeptide using Fmoc-Asp-Tyr (SO3Ba1/2)-OH as the N-terminal fragment highlights a method for synthesizing peptides without extensive side-chain protection (Sakina et al., 1988).
Synthesis of Peptides with Modified Amino Acids : The preparation of Fmoc-β2hXaa-OH derivatives for solid-phase syntheses of β-peptides demonstrates the flexibility of Fmoc synthesis in incorporating non-standard amino acids into peptides (Šebesta & Seebach, 2003).
Safety And Hazards
Fmoc-Tyr(3,5-I2)-OH is labeled with the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .
Relevant Papers Unfortunately, the search results do not provide specific references to relevant papers on Fmoc-Tyr(3,5-I2)-OH .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCIROCRMKAY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(3,5-I2)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















